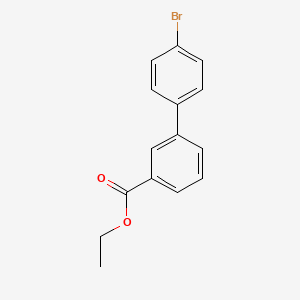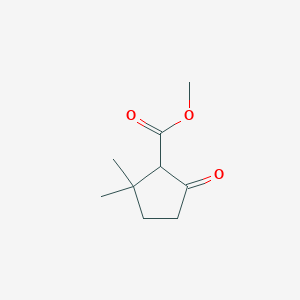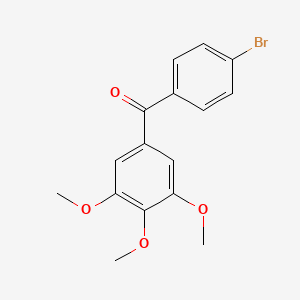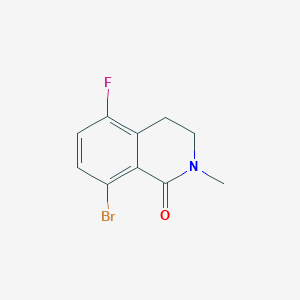
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of the bromine atom at the 8th position.
Fluorination: Introduction of the fluorine atom at the 5th position.
Methylation: Addition of a methyl group at the 2nd position.
Cyclization: Formation of the isoquinolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
科学研究应用
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to bioactive isoquinolinones.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological target. Generally, isoquinolinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
8-Bromo-5-fluoroisoquinolin-1(2H)-one: Lacks the methyl group.
5-Fluoro-2-methylisoquinolin-1(2H)-one: Lacks the bromine atom.
8-Bromo-2-methylisoquinolin-1(2H)-one: Lacks the fluorine atom.
Uniqueness
8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of bromine, fluorine, and methyl groups, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C10H9BrFNO |
|---|---|
分子量 |
258.09 g/mol |
IUPAC 名称 |
8-bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H9BrFNO/c1-13-5-4-6-8(12)3-2-7(11)9(6)10(13)14/h2-3H,4-5H2,1H3 |
InChI 键 |
KBPGNRQVRDSJGL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C=CC(=C2C1=O)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


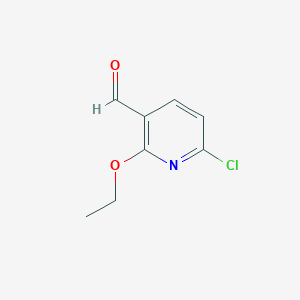
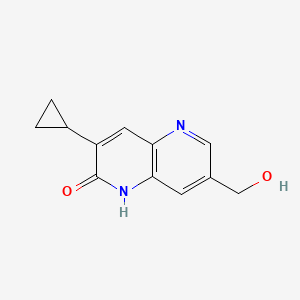
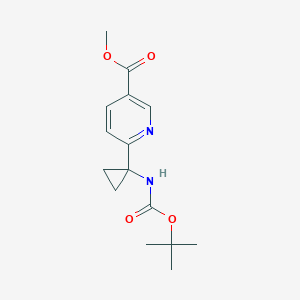
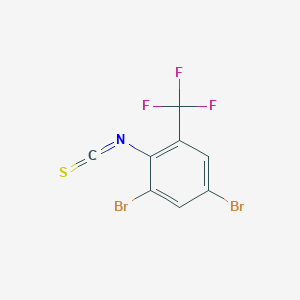
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
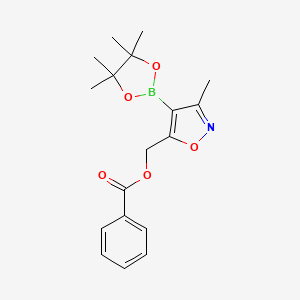
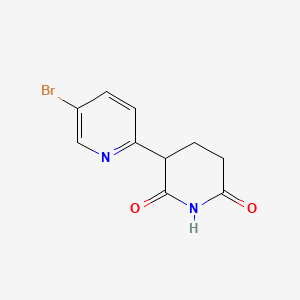
![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)
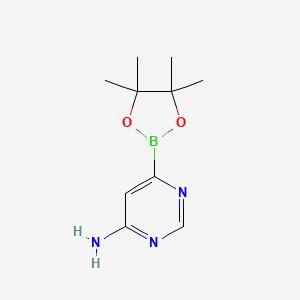
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
